molecular formula C11H13NO3 B1664400 Afalanine CAS No. 2901-75-9

Afalanine

Cat. No. B1664400
CAS RN: 2901-75-9
M. Wt: 207.23 g/mol
InChI Key: CBQJSKKFNMDLON-JTQLQIEISA-N
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Description

N-Acetyl-L-phenylalanine: is an acetylated derivative of the amino acid L-phenylalanine. It is a non-essential amino acid that plays a crucial role in various biological processes. This compound is often used in medical, nutritional, and industrial applications due to its unique properties .

In Vivo

In vivo experiments involve the use of animals or humans as the model system. Afalanine is used in these experiments to study the effects of various compounds on biological systems. For example, this compound has been used to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on biological systems.

In Vitro

In vitro experiments involve the use of cell cultures or tissue cultures as the model system. Afalanine is used in these experiments to study the effects of various compounds on biological systems. For example, this compound has been used to study the effects of various drugs on cell cultures, as well as to study the effects of various environmental factors on tissue cultures.

Biological Activity

Afalanine has many important biological functions. It is involved in the synthesis of proteins, lipids, and carbohydrates. It is also involved in the metabolism of amino acids and the breakdown of proteins. This compound is also involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has many biochemical and physiological effects. It is involved in the synthesis of proteins, lipids, and carbohydrates. It is also involved in the metabolism of amino acids and the breakdown of proteins. This compound is also involved in the regulation of cell growth and differentiation. It is also involved in the regulation of blood pressure, heart rate, and respiration.

Advantages and Limitations for Lab Experiments

Afalanine has many advantages and limitations for laboratory experiments. It is a non-essential amino acid, meaning it can be synthesized in the body from other sources. This makes it easy to obtain and use in laboratory experiments. However, this compound is not very stable and can be easily broken down by enzymes. This can limit its use in some experiments.

Future Directions

Afalanine has many potential future applications. It could be used to study the effects of various environmental factors on biological systems. It could also be used to study the effects of various drugs on the body. Additionally, this compound could be used to study the effects of various compounds on cell cultures and tissue cultures. Finally, this compound could be used to study the effects of various drugs on the metabolism of proteins, lipids, and carbohydrates.

Safety and Hazards

Afalanine is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Acetyl-L-phenylalanine can undergo oxidation reactions, forming various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: This compound can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidized Derivatives: Products formed from oxidation reactions.

    Reduced Derivatives: Products formed from reduction reactions.

    Substituted Derivatives: Products formed from substitution reactions.

properties

IUPAC Name

(2S)-2-acetamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQJSKKFNMDLON-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883539
Record name L-Phenylalanine, N-acetyl-
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-L-phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000512
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2018-61-3, 2901-75-9
Record name N-Acetyl-L-phenylalanine
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Record name N-Acetylphenylalanine
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Record name Afalanine
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Record name L-Phenylalanine, N-acetyl-
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Record name L-Phenylalanine, N-acetyl-
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Record name N-acetyl-3-phenyl-L-alanine
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Record name N-ACETYLPHENYLALANINE
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Record name N-Acetyl-L-phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171 - 173 °C
Record name N-Acetyl-L-phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)NC(Cc1ccccc1)C(=O)O

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Afalanine
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Q & A

A: Research suggests that intravenously administered N-acetylphenylalanine is primarily eliminated through the kidneys. It binds to plasma albumin and undergoes renal peritubular transport via a probenecid-sensitive excretory system for organic anions. []

A: N-acetylphenylalanine is a metabolite of phenylalanine. Studies indicate that its renal excretion might be significant in phenylketonuria, potentially aiding in the removal of this amphipathic metabolite. []

ANone: The molecular formula of N-acetylphenylalanine is C11H13NO3, and its molecular weight is 207.23 g/mol.

A: Studies have utilized various spectroscopic techniques, including:* NMR: 1H NMR and 13C NMR have been used to characterize N-acetylphenylalanine and its derivatives, particularly in studies focusing on synthesis and structural elucidation. [, ]* IR Spectroscopy: Infrared multiple-photon dissociation (IRMPD) spectroscopy, in conjunction with density functional theory (DFT) calculations, has been used to investigate the gas-phase conformations of N-acetylphenylalanine. []

ANone: The provided research articles primarily focus on the biochemical and pharmacological aspects of N-acetylphenylalanine. There's limited information regarding its material compatibility and stability under various conditions.

A: Yes, Density Functional Theory (DFT) calculations have been employed to study carbohydrate-peptide interactions involving N-acetylphenylalanine methylamide. These calculations helped determine the structures of complexes formed with different carbohydrate molecules. []

A: Studies on α-chymotrypsin demonstrate the impact of side chain size on substrate specificity. As the amino acid side chain increases in size (e.g., from glycine to phenylalanine), the L-enantiomers of N-acetyl amino acid esters are hydrolyzed faster, while the D-enantiomers are hydrolyzed slower. [, ] This suggests a three-point interaction model in the enzyme's active site.

A: Research on papain reveals a strong preference for the L-enantiomer of N-acetylphenylalanylglycine 4-nitroanilide over its D-enantiomer in hydrolysis reactions. This selectivity highlights the enzyme's chiral recognition abilities. []

ANone: The provided research primarily focuses on scientific investigations of N-acetylphenylalanine, and details regarding specific SHE regulations are not discussed.

A: While the research highlights the renal elimination of N-acetylphenylalanine [], comprehensive information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not extensively covered.

A: Yes, studies have used rat models to understand the metabolic fate and renal elimination of N-acetylphenylalanine. [] Additionally, research investigating the formation of N-malonylphenylalanine in plants used barley seedlings as a model organism. []

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